2-(9H-Carbazol-4-yloxy)-ethenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-4-yloxy)-ethenol typically involves the reaction of 9H-carbazole with an appropriate epoxide. One common method involves the use of 4-(oxiranylmethoxy)-9H-carbazole as a starting material. This compound is reacted with an appropriate nucleophile under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-4-yloxy)-ethenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(9H-Carbazol-4-yloxy)-ethenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-4-yloxy)-ethenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(9H-Carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol:
3-(9H-Carbazol-4-yloxy)propane-1,2-diol: This compound is structurally similar and used in the synthesis of various pharmaceuticals.
Uniqueness
2-(9H-Carbazol-4-yloxy)-ethenol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H25N3O8S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H25N3O8S/c1-3-26-15(25)8(2)27-7-10(13(22)17-6-12(20)21)18-11(19)5-4-9(16)14(23)24/h8-10H,3-7,16H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI Key |
LASNENLRHAYMMI-AGROOBSYSA-N |
Isomeric SMILES |
CCOC(=O)C(C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOC(=O)C(C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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